Cyclopentylacetic acid

Catalog No.
S773592
CAS No.
1123-00-8
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentylacetic acid

CAS Number

1123-00-8

Product Name

Cyclopentylacetic acid

IUPAC Name

2-cyclopentylacetic acid

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2,(H,8,9)

InChI Key

YVHAIVPPUIZFBA-UHFFFAOYSA-N

SMILES

C1CCC(C1)CC(=O)O

Synonyms

2-Cyclopentaneacetic Acid; 2-Cyclopentylacetic Acid; Cyclopentylacetic Acid; NSC 60134

Canonical SMILES

C1CCC(C1)CC(=O)O

Cyclopentylacetic acid has been used in a study to examine the butylation efficiency of free carboxylic acids . Butylation is a process where a butyl group is added to a molecule. In this case, the butyl group is added to free carboxylic acids. This process is important in organic chemistry as it can change the properties of the molecule, making it more suitable for certain applications.

Cyclopentylacetic acid has been used in a study to examine the butylation efficiency of free carboxylic acids . Butylation is a process where a butyl group is added to a molecule. In this case, the butyl group is added to free carboxylic acids. This process is important in organic chemistry as it can change the properties of the molecule, making it more suitable for certain applications .

Cyclopentylacetic acid is an organic compound with the chemical formula C7H12O2 and a CAS registry number of 1123-00-8. It is classified as a carboxylic acid, characterized by the presence of a cyclopentyl group attached to an acetic acid moiety. This compound is notable for its unique structure, which combines a five-membered cyclopentane ring with an acetic acid functional group, contributing to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

Due to the lack of extensive research on cyclopentylacetic acid, its mechanism of action in biological systems remains unknown.

  • Corrosive: May cause irritation or burns to skin and eyes [].
  • Flammable: May ignite if exposed to heat or flame [].

Always consult a safety data sheet (SDS) before handling cyclopentylacetic acid and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].

Typical of carboxylic acids. Key reactions include:

  • Esterification: Cyclopentylacetic acid can react with alcohols to form esters. For instance, when treated with ethanol in the presence of an acid catalyst, it yields cyclopentyl acetate.
  • Decarboxylation: Under specific conditions, cyclopentylacetic acid may undergo decarboxylation, leading to the formation of cyclopentane and carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride.

These reactions highlight the versatility of cyclopentylacetic acid in synthetic organic chemistry .

Several methods exist for synthesizing cyclopentylacetic acid:

  • From Cyclopentanone: Cyclopentanone can be converted to cyclopentylacetic acid through a series of reactions involving alkylation and subsequent hydrolysis.
  • Grignard Reaction: A Grignard reagent derived from cyclopentyl bromide can react with carbon dioxide, followed by acidic workup to yield cyclopentylacetic acid.
  • Direct Carboxylation: Cyclopentene can be subjected to carboxylation using carbon dioxide under specific conditions to produce cyclopentylacetic acid directly.

These synthesis routes demonstrate the compound's accessibility for research and industrial applications .

Cyclopentylacetic acid finds several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for potential use in anti-inflammatory drugs and metabolic modulators.
  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Agriculture: Some derivatives may have applications as herbicides or plant growth regulators due to their biochemical activity.

The compound's unique structure allows for diverse applications in both research and industry .

Cyclopentylacetic acid shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
Cyclohexylacetic AcidCycloalkane derivativeLarger cycloalkane ring; different steric effects
2-Methylcyclopropanecarboxylic AcidCyclic carboxylic acidSmaller ring; different reactivity patterns
3-Cyclobutylethanoic AcidCyclic carboxylic acidSmaller ring; potential for different biological activity

Cyclopentylacetic acid is unique due to its five-membered ring structure, which influences its reactivity and biological activity compared to these similar compounds .

This detailed overview underscores the significance of cyclopentylacetic acid in both synthetic chemistry and potential therapeutic applications while highlighting areas for future research.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1123-00-8

Wikipedia

Cyclopentylacetic acid

Dates

Modify: 2023-08-15

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